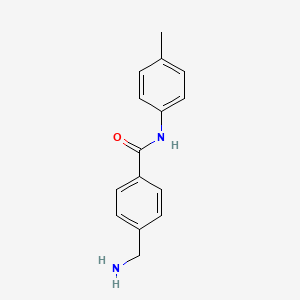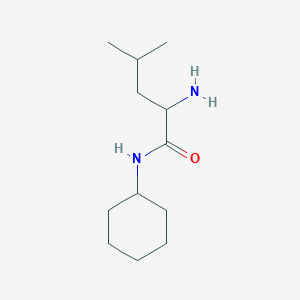
(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chirality arises from the presence of an asymmetric carbon atom (marked by the asterisk in the structural formula). The (S)-configuration indicates that the amino group is oriented in the counterclockwise direction when viewing the molecule with the cyclohexyl ring in front.
(S)-2-Amino-N-cyclohexyl-4-methylpentanamide hydrochloride: is a chiral compound with the chemical formula CHNO·HCl. It belongs to the class of amides and contains both an amino group and a cyclohexyl ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the amidation of (S)-2-aminobutyric acid with cyclohexylamine, followed by N-methylation using methyl iodide.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in a suitable solvent (e.g., ethanol or methanol) with appropriate catalysts (e.g., HCl or HSO).
Industrial Production: While not widely produced industrially, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis requires strong acids (e.g., HCl) or bases (e.g., NaOH). Reduction can be achieved using reducing agents like LiAlH.
Major Products: The hydrolysis product is (S)-2-aminobutyric acid, while reduction leads to (S)-2-amino-N-cyclohexyl-4-methylpentanol.
Scientific Research Applications
Chemistry: Researchers use this compound as a chiral building block in organic synthesis.
Biology: It may serve as a ligand in studies involving chiral receptors or enzymes.
Medicine: Investigations into its pharmacological properties, such as potential antiviral or antibacterial effects.
Industry: Limited industrial applications, but it contributes to the development of chiral drug candidates.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- If used as a ligand, it may interact with receptors or enzymes.
- If studied for medicinal purposes, its effects could involve specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other chiral amides or compounds with cyclohexyl rings.
Uniqueness: Highlight its chirality, specific substituents, or functional groups that distinguish it from related molecules.
Remember that this compound’s applications and uniqueness may evolve as research progresses.
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-4-methylpentanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15) |
InChI Key |
HSSUYUOGBBEEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


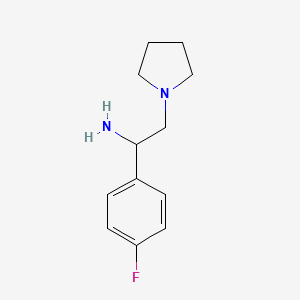
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

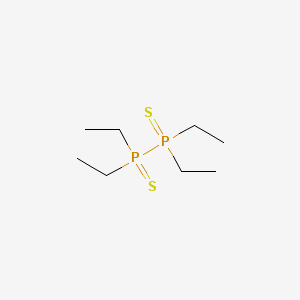
![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)
![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
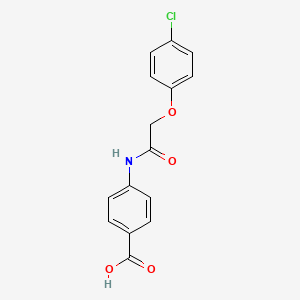
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)


